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Compound of Interest

Compound Name: ATM Inhibitor-2

Cat. No.: B12411654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATM Inhibitor-2, also known as

AZD0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.

This document details its chemical structure, physicochemical properties, mechanism of action,

and relevant experimental protocols, designed to support research and development efforts in

oncology and DNA damage response pathways.

Chemical Structure and Properties
ATM Inhibitor-2, with the systematic IUPAC name 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-

yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one, is a

complex heterocyclic molecule. Its identity is confirmed across scientific literature and chemical

databases, often referred to as "compound 7" or, more formally, AZD0156.

Chemical Structure:

Chemical structure of ATM Inhibitor-2 (AZD0156)

Physicochemical Properties
AZD0156 has been optimized from earlier generations of ATM inhibitors to possess improved

physicochemical and pharmacokinetic properties, making it suitable for oral administration and

in vivo studies.[1]
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Property Value Reference

Molecular Formula C₂₆H₃₁N₇O₃ [2]

Molecular Weight 489.57 g/mol [2]

CAS Number 2769140-29-4 [2]

Appearance White to off-white solid

Aqueous Solubility (PBS, pH

7.4)
High [1]

Permeability (Caco-2) Reasonable [1]

Oral Bioavailability (Rat & Dog) Good [1]

Plasma Protein Binding (Rat,

Dog, Human)
Good levels of unbound drug [1]

Potency and Selectivity
AZD0156 is a highly potent inhibitor of ATM kinase with an IC₅₀ value of less than 1 nM.[2][3]

Its selectivity has been extensively profiled against other members of the phosphoinositide 3-

kinase-related kinase (PIKK) family, demonstrating a favorable therapeutic window.

Kinase Target IC₅₀ (µM) Assay Type Reference

ATM <0.001 (0.58 nM) Enzyme Assay [3][4]

ATR 6.2 Cell-based Assay [3]

DNA-PK 0.14 Enzyme Assay [3]

mTOR 0.61 Cell-based Assay [3]

PI3Kα 1.4 Cell-based Assay [3]

PI3Kβ 1.8 Enzyme Assay [1]

PI3Kγ 1.1 Enzyme Assay [1]

PI3Kδ 0.27 Enzyme Assay [1]
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Mechanism of Action and Signaling Pathway
ATM kinase is a master regulator of the DNA damage response (DDR), a complex signaling

network that detects and repairs DNA double-strand breaks (DSBs).[5] Upon DNA damage,

ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle

arrest, DNA repair, or apoptosis.[2][6][7][8] By inhibiting ATM, AZD0156 prevents the

phosphorylation of these downstream targets, thereby disrupting the DDR pathway. This

disruption can sensitize cancer cells to DNA-damaging agents like chemotherapy and

radiation.[5]

ATM Signaling Pathway in DNA Damage Response
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ATM signaling pathway in response to DNA double-strand breaks.

Synthesis of ATM Inhibitor-2 (AZD0156)
The synthesis of AZD0156 involves a multi-step process centered around the construction of

the core imidazo[4,5-c]quinolin-2-one scaffold. While a detailed, step-by-step protocol from a

singular source is proprietary, the general synthetic strategy can be inferred from publications
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on related compounds.[1][9][10][11][12] The key steps typically involve the formation of a

substituted quinoline, followed by nitration, reduction, and subsequent cyclization to form the

imidazole ring. The final steps involve Suzuki coupling to introduce the pyridine moiety and

subsequent alkylation to attach the dimethylaminopropoxy side chain.

General Synthetic Workflow

Substituted Aniline Quinolinone Formation Nitration & Reduction Imidazole Ring Cyclization Imidazo[4,5-c]quinolin-2-one Core Suzuki Coupling Side Chain Attachment AZD0156

Click to download full resolution via product page

Generalized synthetic workflow for AZD0156.

Experimental Protocols
The following are representative protocols for the characterization of ATM inhibitors like

AZD0156.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly

used to determine the potency of kinase inhibitors.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive

tracer from the kinase active site by the inhibitor.

Materials:

Recombinant human ATM kinase

LanthaScreen™ Eu-anti-tag antibody

Kinase tracer

AZD0156 (or other test compounds)
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Assay buffer

384-well microplates

Procedure:

Compound Preparation: Prepare a serial dilution of AZD0156 in DMSO. Further dilute in

assay buffer to the desired final concentrations.

Kinase/Antibody Mixture: Prepare a solution containing the ATM kinase and the Eu-labeled

antibody in assay buffer.

Assay Assembly: In a 384-well plate, add the test compound, followed by the

kinase/antibody mixture, and finally the fluorescent tracer.

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at both the donor and acceptor wavelengths.

Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration.

Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Cellular ATM Target Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of ATM substrates in

a cellular context.

Principle: Cells are treated with a DNA damaging agent to activate ATM, in the presence or

absence of the inhibitor. The phosphorylation status of downstream targets like CHK2 and p53

is then measured by Western blot.

Materials:

Human cancer cell line (e.g., HCT116, MCF7)

Cell culture medium and supplements
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DNA damaging agent (e.g., etoposide, ionizing radiation)

AZD0156 (or other test compounds)

Lysis buffer with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-phospho-CHK2, anti-phospho-p53, anti-total-CHK2, anti-total-

p53, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE gels and blotting equipment

Procedure:

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of AZD0156 for 1-2 hours.

Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 10 µM

etoposide for 1 hour).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a standard

protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel

and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies

overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary

antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.
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Analysis: Quantify the band intensities to determine the extent of inhibition of substrate

phosphorylation by AZD0156.

Experimental Workflow for Cellular Assay
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Workflow for cellular ATM target inhibition assay.
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Conclusion
ATM Inhibitor-2 (AZD0156) is a potent, selective, and orally bioavailable small molecule

inhibitor of ATM kinase. Its well-defined chemical structure and favorable physicochemical

properties make it a valuable tool for investigating the DNA damage response and a promising

candidate for clinical development as a cancer therapeutic, particularly in combination with

DNA-damaging agents. The experimental protocols outlined in this guide provide a foundation

for researchers to further explore the biological activities and therapeutic potential of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to ATM Inhibitor-2
(AZD0156)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411654#atm-inhibitor-2-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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